methyl (4-iodo-1H-pyrazol-1-yl)acetate
Overview
Description
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a chemical compound that is a derivative of pyrazole . Pyrazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of acetylenic ketones with hydrazine derivatives . The compound “methyl (4-iodo-1H-pyrazol-1-yl)acetate” could potentially be synthesized through similar methods.Molecular Structure Analysis
The molecular structure of “methyl (4-iodo-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring attached to a methyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” can undergo various chemical reactions due to the presence of the reactive iodine atom and the acetate group . For instance, it can participate in Suzuki reactions .Physical And Chemical Properties Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It is soluble in methanol . The compound has a molecular weight of 266.04 .Scientific Research Applications
1. Multicomponent Synthesis
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is used in multi-component synthesis methods. For instance, Xiao, Lei, and Hu (2011) demonstrated its use in a four-component condensation process to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, highlighting a methodology with excellent yields and environmental benefits (Xiao, Lei, & Hu, 2011).
2. Synthesis of Biologically Active Compounds
This compound plays a critical role in synthesizing biologically active compounds. Liu et al. (2014) synthesized novel 1-aryl-3-oxypyrazoles, showcasing their potential as fungicides against Rhizoctonia solani (Liu et al., 2014). Similarly, Prezent et al. (2016) utilized it to construct pyrazolo[4,3-c]pyridines, indicating its versatility in creating diverse chemical structures (Prezent et al., 2016).
3. Pharmaceutical Applications
Its derivatives have shown promise in pharmaceutical applications. For example, Smyth et al. (2007) reported the creation of cyclic imide products from 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, leading to various heterocycles with potential pharmaceutical applications (Smyth et al., 2007).
4. Structural and Spectral Investigations
In addition to synthesis, it is used in structural and spectral studies. Viveka et al. (2016) conducted comprehensive experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, offering insights into their chemical behavior (Viveka et al., 2016).
5. Antimicrobial and Anticancer Research
Some derivatives have shown antimicrobial and anticancer potential. Asif et al. (2021) synthesized ethyl 2-(1H-pyrazol-1-yl)acetate derivatives and evaluated their antibacterial properties against common pathogens (Asif et al., 2021).
6. Inhibitors of Blood Platelet Aggregation
Its derivatives have been found to inhibit blood platelet aggregation. Ferroni et al. (1989) discovered that certain pyrazole derivatives, derived from methyl (4-iodo-1H-pyrazol-1-yl)acetate, can effectively inhibit platelet aggregation in vitro (Ferroni et al., 1989).
7. Corrosion Inhibition
Interestingly, this compound is also utilized in corrosion inhibition research. Missoum et al. (2013) synthesized bipyrazolic derivatives, including methyl (4-iodo-1H-pyrazol-1-yl)acetate derivatives, and found them highly effective as corrosion inhibitors for steel in acidic environments (Missoum et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSDZHLLBZDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-iodo-1H-pyrazol-1-yl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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